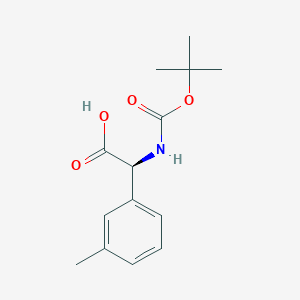

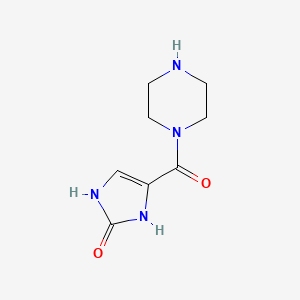

4-(pipérazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one

Vue d'ensemble

Description

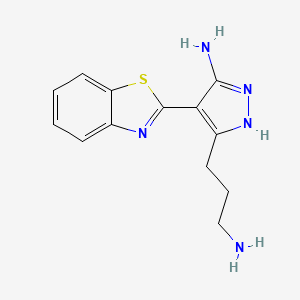

The compound “4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one” appears to contain a piperazine group and an imidazolone group. Piperazine is a six-membered ring containing two nitrogen atoms. It’s a common moiety in pharmaceuticals due to its ability to increase solubility and bioavailability . The imidazolone group is a five-membered ring containing two nitrogen atoms and one oxygen atom. It’s often found in biological systems and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and imidazolone rings. The carbonyl group linking the two rings would likely have a significant impact on the overall conformation and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperazine and imidazolone rings, as well as the carbonyl group linking them. For example, the compound would likely be polar due to the presence of the carbonyl group and the nitrogen atoms in the rings .Applications De Recherche Scientifique

Applications antimicrobiennes

Ce composé a été utilisé dans la synthèse de dérivés de fluoroquinolones, qui ont montré des résultats prometteurs dans l'inhibition des agents pathogènes bactériens communément trouvés dans les milieux hospitaliers . Plus précisément, un dérivé avec un groupement 4-(carbopipérazine-1-yl)pipérazinyl en position C7 a montré une inhibition de croissance significative de P. aeruginosa résistant à la ciprofloxacine.

Recherche sur le traitement du cancer

Le composé a été utilisé dans le développement de l'inhibiteur de PARP Olaparib (AZD2281), un médicament administré par voie orale principalement efficace contre les cancers présentant des mutations BRCA1/2 . Une méthode sensible d'UHPLC-MS/MS pour la quantification de l'olaparib dans le plasma humain a été développée, qui a été utile dans les applications pharmacocinétiques .

Recherche chimique

Le composé est un produit chimique polyvalent avec un mélange unique de réactivité et de sélectivité, ce qui le rend utile pour les besoins de recherche et de développement avancés .

Mécanisme D'action

Target of Action

The compound contains a piperazine moiety, which is a common structural motif in many pharmaceuticals due to its ability to interact with various biological targets. Without specific studies, it’s hard to identify the exact targets of this compound .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Piperazine derivatives often act as ligands for protein receptors, where they can either activate (agonist) or inhibit (antagonist) the function of the receptor .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Piperazine derivatives are often involved in neurotransmission, immune response, and other cellular signaling pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperazine derivatives are generally well-absorbed and widely distributed in the body . .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and function to potential therapeutic effects or toxicity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by storage conditions, while its efficacy could be influenced by interactions with other compounds in the body .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is relatively safe to handle and store, and it is relatively stable in aqueous solutions. However, there are also some limitations to using 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one in laboratory experiments. It can be difficult to synthesize in large quantities, and it can be difficult to purify. Additionally, it can be difficult to predict the outcome of reactions involving 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one.

Orientations Futures

There are several potential future directions for the use of 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one in scientific research. It could be used in the synthesis of new organic compounds, such as piperazine-1-carboxamide derivatives, which could have potential applications in medicinal chemistry. Additionally, it could be used in the synthesis of heterocyclic compounds, such as imidazol-2-ones, which could have potential applications in drug discovery. It could also be used in the synthesis of novel polymers, which could have potential applications in materials science. Finally, it could be used to synthesize new derivatives of piperazine-1-carboxylic acid, which could have potential applications in biochemistry and biotechnology.

Propriétés

IUPAC Name |

4-(piperazine-1-carbonyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQUWAASFPLFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)

![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)

![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)